(S)-1-Boc-2-benzylpiperazine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis and requires knowledge of reaction mechanisms and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that connect the atoms .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reaction conditions, products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and spectral data. These properties can often be predicted based on the compound’s structure .Scientific Research Applications
Neurotoxic Comparative Study
A study by Katz et al. (2018) synthesized benzylpiperazine derivatives, including (S)-1-Boc-2-benzylpiperazine, to elucidate their neurotoxic effects in a dopaminergic human neuroblastoma cell line. The research highlighted how benzylpiperazine and its derivatives induce oxidative stress, inhibit mitochondrial functions, and stimulate apoptosis, providing insights into the mechanisms of neurotoxicity that lead to neuronal cell death (Katz et al., 2018).
Cholinesterase Inhibition
Więckowska et al. (2010) synthesized and evaluated novel alkyl- and arylcarbamate derivatives of N-benzylpiperazine for their inhibitory activity against cholinesterases. These compounds showed selectivity for butyrylcholinesterase (BuChE) over acetylcholinesterase (AChE), with potential implications for treating diseases characterized by cholinergic dysfunction, such as Alzheimer's disease (Więckowska et al., 2010).
Advanced Material Synthesis
The role of benzylpiperazine derivatives extends into materials science, where they contribute to the synthesis of advanced materials. Bonifazi et al. (2015) described the use of borazine and its derivatives, potentially including benzylpiperazine analogs, in doping graphitic-based carbon materials to tailor their optoelectronic characteristics. This application underscores the versatility of benzylpiperazine derivatives in enhancing the properties of materials for use in optoelectronics, hydrogen storage, and supramolecular functional architectures (Bonifazi et al., 2015).
Analytical and Forensic Applications
Rocha et al. (2021) developed a low-cost and portable electrochemical method for determining 1-benzylpiperazine in beverage samples, showcasing the compound's relevance in forensic analysis of psychoactive substances. This method emphasizes the practical applications of (S)-1-Boc-2-benzylpiperazine in developing sensitive, rapid screening techniques for illicit drug detection (Rocha et al., 2021).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl (2S)-2-benzylpiperazine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-16(2,3)20-15(19)18-10-9-17-12-14(18)11-13-7-5-4-6-8-13/h4-8,14,17H,9-12H2,1-3H3/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUHUJCLUFLGCI-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCNC[C@@H]1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10590508 | |
Record name | tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Boc-2-benzylpiperazine | |
CAS RN |
169447-86-3 | |
Record name | 1,1-Dimethylethyl (2S)-2-(phenylmethyl)-1-piperazinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=169447-86-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl (2S)-2-benzylpiperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10590508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-2-Benzylpiperazine, N1-BOC protected | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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